molecular formula C16H11ClN6O4 B14019601 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 78503-81-8

4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14019601
CAS No.: 78503-81-8
M. Wt: 386.75 g/mol
InChI Key: QDFFKVRACYGSJQ-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a synthetic organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves the following steps:

    Diazotization: The starting material, 2-chloro-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and heat.

Major Products Formed

    Reduction: 4-(2-amino-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other azo compounds and dyes.

    Biology: Investigated for its potential as a biological stain or marker due to its azo linkage.

    Medicine: Explored for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of dyes, pigments, and other colorants.

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one depends on its specific application. For example:

    Biological Staining: The compound binds to specific cellular components, allowing for visualization under a microscope.

    Pharmacological Activity: The compound may interact with molecular targets such as enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chloro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one: Lacks the nitro group, which may affect its reactivity and applications.

    4-(2-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one: Lacks the chloro group, which may influence its chemical behavior.

Uniqueness

4-(2-chloro-4-nitro-phenyl)diazenyl-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to the presence of both chloro and nitro groups, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

78503-81-8

Molecular Formula

C16H11ClN6O4

Molecular Weight

386.75 g/mol

IUPAC Name

4-[(2-chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one

InChI

InChI=1S/C16H11ClN6O4/c1-9-14(20-19-13-3-2-11(23(26)27)8-12(13)17)16(25)22(21-9)15(24)10-4-6-18-7-5-10/h2-8,14H,1H3

InChI Key

QDFFKVRACYGSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=NC=C3

Origin of Product

United States

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